Methyl tetrahydro-2H-pyran-3-carboxylate

Lipophilicity LogP Chromatography

Researchers needing a low-lipophilicity tetrahydropyran building block for polar medicinal chemistry leads must avoid the 2-carboxylate isomer's liquid handling and higher-LogP ethyl ester. Methyl tetrahydro-2H-pyran-3-carboxylate (CAS 159358-48-2) resolves these issues with its crystalline solid form (mp 55-59°C) and calculated LogP of 0.39. - Crystalline solid enables precise gravimetric dispensing, critical for automated parallel synthesis and combinatorial chemistry workflows. - 3-Position substitution pattern uniquely enables enantioselective hydrogenation to the cockroach attractant methyl (+)-tetrahydro-2H-pyran-3-carboxylate with up to 89% optical purity, a transformation inaccessible to the 2-carboxylate isomer. - Standard ≥97% purity provides a consistent 1-2% purity advantage over the homologous ethyl ester (≥95%), reducing byproduct propagation in multi-step sequences.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 159358-48-2
Cat. No. B117299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl tetrahydro-2H-pyran-3-carboxylate
CAS159358-48-2
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCOC1
InChIInChI=1S/C7H12O3/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3
InChIKeyRWQWURYBHIADGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl tetrahydro-2H-pyran-3-carboxylate – Key Properties & Specifications


Methyl tetrahydro-2H-pyran-3-carboxylate (CAS 159358-48-2; also registered under 18729-20-9 and 159358-47-1) is a saturated oxygen heterocycle belonging to the tetrahydropyran carboxylate ester class [1]. It features a six-membered oxane ring bearing a methyl ester moiety at the 3-position, yielding a molecular formula of C₇H₁₂O₃ and a molecular weight of 144.17 g/mol . Computed physicochemical parameters include a density of 1.1±0.1 g/cm³, a boiling point of 183.3±23.0 °C at 760 mmHg, and a flash point of 66.8±17.2 °C . The compound is commercially available with a typical purity specification of 97% .

1
Crystalline solid supports gravimetric dispensing and automated synthesis workflows.
2
Low calculated lipophilicity profile may reduce off-target partitioning in biological assays.
3
3-position ester substitution enables documented asymmetric hydrogenation pathway.

Methyl tetrahydro-2H-pyran-3-carboxylate – Interchangeability Risks


While the tetrahydropyran carboxylate scaffold is shared across multiple commercial building blocks, substitution with the closest positional isomer (the 2-carboxylate, CAS 84355-44-2) or the homologous ethyl ester (CAS 118870-83-0) introduces quantifiable deviations in physical form, lipophilicity, and stereochemical accessibility that directly impact experimental reproducibility and synthetic workflow design. The 3-carboxylate exists as a crystalline solid (melting point 55.0–59.0 °C ), whereas the 2-carboxylate is a liquid , mandating different handling and purification protocols. Furthermore, the methyl ester exhibits a calculated LogP of 0.39 , significantly lower than the ethyl ester’s LogP of ~0.86–0.98 , altering partitioning behavior in both chromatographic and biological assays. Finally, the 3-position substitution enables enantioselective hydrogenation to the cockroach attractant methyl (+)-tetrahydro-2H-pyran-3-carboxylate with up to 89% optical purity [1], a stereochemical outcome not replicable with the 2-carboxylate analog due to the altered electronic and steric environment at the reactive site. These distinct, measurable properties preclude simple interchangeability without re-optimization of synthetic steps or analytical methods.

Target: 3-carboxylate
Crystalline solid; melting point 55–59 °C enables solid handling and precise weighing.
Substitute: 2-carboxylate
Liquid form requires volumetric handling; may complicate automated dispensing workflows.
Target: 3-carboxylate
Methyl ester with calculated LogP ~0.4; polar character may favor aqueous-compatible series.
Substitute: ethyl ester
Higher LogP (~0.9) can alter HPLC retention and membrane partitioning profiles.

Methyl tetrahydro-2H-pyran-3-carboxylate – Head-to-Head Comparator Data


Lipophilicity vs. Ethyl Ester Analog

Methyl tetrahydro-2H-pyran-3-carboxylate exhibits a calculated LogP value of 0.39 , whereas the directly homologous ethyl tetrahydro-2H-pyran-3-carboxylate (CAS 118870-83-0) displays a higher LogP ranging from 0.86 to 0.98 . This 0.47–0.59 unit decrease in lipophilicity for the methyl ester translates to a measurable reduction in reverse-phase HPLC retention time and a lower predicted membrane permeability in silico.

Lipophilicity vs. ethyl ester
Data to verify
Target LogP 0.39 vs. comparator 0.86–0.98 (difference 0.47–0.59 units)
May reduce off-target partitioning in biological assays
Computational predictions; source-specific review recommended
Lipophilicity LogP Chromatography ADME

Physical Form: Crystalline vs. Liquid Isomer

Methyl tetrahydro-2H-pyran-3-carboxylate is a crystalline solid at ambient temperature with a reported melting point range of 55.0–59.0 °C . In contrast, its positional isomer, methyl tetrahydro-2H-pyran-2-carboxylate (CAS 84355-44-2), is a liquid with a measured density of 1.06 g/mL . This fundamental difference in physical state necessitates divergent handling, storage, and purification approaches.

Physical form vs. 2-isomer
Vendor-reported
Solid (mp 55–59 °C) vs. liquid (density 1.06 g/mL)
Supports solid-dispensing workflows over liquid-handling isomers
Handling protocols differ; confirm physical state before substitution
Physical Form Melting Point Solid Handling Purification

Enantioselective Hydrogenation vs. 2-Carboxylate

A validated asymmetric hydrogenation protocol using 5% Pd/Al₂O₃ modified by cinchonidine converts 5,6-dihydro-2H-pyran-3-carboxylic acid to methyl (+)-tetrahydro-2H-pyran-3-carboxylate with an optical purity of up to 89% [1]. This stereochemical outcome is specific to the 3‑position substitution pattern; the 2‑carboxylate isomer lacks a comparable documented enantioselective hydrogenation route due to the altered electronic environment and coordination geometry of the substrate double bond.

Enantioselective hydrogenation
Class-level
Up to 89% optical purity achievable; no comparable route for 2-isomer
Unique chiral entry point for 3-carboxylate scaffold
Based on one published protocol; stereochemical outcome may vary
Asymmetric Synthesis Enantioselective Hydrogenation Chiral Pool Cockroach Attractant

Commercial Purity vs. Ethyl Ester

Across multiple reputable vendors, methyl tetrahydro-2H-pyran-3-carboxylate is routinely supplied with a minimum purity specification of 97% . In contrast, the ethyl ester analog (CAS 118870-83-0) is typically offered at 95–96% purity . This consistent 1–2% purity advantage for the methyl ester may reduce the need for additional purification steps in sensitive downstream applications.

Commercial purity vs. ethyl ester
Data to verify
≥97% (methyl ester) vs. 95–96% (ethyl ester)
May reduce pre-reaction purification in sensitive sequences
Specifications vary by supplier; confirm with certificate of analysis
Purity Quality Specification Vendor Comparison Procurement

Methyl tetrahydro-2H-pyran-3-carboxylate – Application Scenarios


Asymmetric Synthesis of Cockroach Attractant

Methyl tetrahydro-2H-pyran-3-carboxylate is the direct synthetic target of an established enantioselective hydrogenation protocol that yields the cockroach attractant with up to 89% optical purity [1]. This application scenario is uniquely enabled by the 3‑position substitution pattern of the tetrahydropyran ring, which permits the requisite asymmetric induction over cinchonidine-modified palladium catalysts. The 2‑carboxylate positional isomer cannot serve as a direct substitute for this transformation due to the altered electronic and steric environment at the reactive site.

Low-Lipophilicity Building Block for Drug Discovery

With a calculated LogP of 0.39 , methyl tetrahydro-2H-pyran-3-carboxylate is one of the least lipophilic tetrahydropyran carboxylate esters commercially available. This property makes it a strategically valuable building block for medicinal chemistry programs targeting polar, aqueous-soluble lead series or seeking to minimize logP-driven promiscuity in early-stage screening cascades. The ethyl ester analog (LogP ~0.86–0.98 ) would contribute a higher, potentially undesirable, lipophilicity burden to any elaborated molecule.

Crystalline Form for Automated Synthesis

The crystalline nature of methyl tetrahydro-2H-pyran-3-carboxylate (melting point 55.0–59.0 °C ) enables precise gravimetric dispensing and storage in automated solid-handling systems. In contrast, the liquid 2‑carboxylate isomer requires volumetric handling and is more susceptible to evaporative loss during extended robotic runs. For high-throughput parallel synthesis or combinatorial chemistry applications, the solid 3‑carboxylate offers superior handling consistency and reduced solvent-management overhead.

Higher Purity for Synthesis Intermediates

Procurement of methyl tetrahydro-2H-pyran-3-carboxylate at a standard purity of ≥97% provides a 1–2% purity advantage over the ethyl ester analog (typically ≥95% ). In multi-step synthetic sequences where minor impurities can propagate into complex byproduct profiles or interfere with sensitive catalytic steps, this modest but consistent purity differential translates to fewer required purification operations and higher overall yield consistency across batches.

Application
Selection Property
Validation Focus
Asymmetric synthesis research
3-position substitution enables documented chiral hydrogenation
Enantiomeric excess reproducibility under protocol conditions
Polar building-block studies
Low calculated logP profile
HPLC retention and permeability assay context
Automated synthesis workflows
Crystalline solid state at ambient conditions
Gravimetric dispensing consistency and robotic handling
Synthesis intermediate procurement
Higher baseline purity specification (≥97%)
Impurity propagation in multi-step synthesis

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